molecular formula C7H5NO2 B3064850 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE CAS No. 22109-63-3

2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE

Cat. No.: B3064850
CAS No.: 22109-63-3
M. Wt: 135.12 g/mol
InChI Key: OKFDXTIEYZZMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine-Containing Carbonyl Compounds in Chemical Research

Pyridine (B92270) and its derivatives are a crucial class of nitrogen-containing heterocyclic compounds with wide-ranging importance in pharmaceuticals, agrochemicals, and materials science. acs.orgrsc.orgnih.gov The pyridine scaffold is a key component in over 7000 existing drug molecules. rsc.org The incorporation of a pyridine ring into a molecule can enhance properties such as basicity, solubility, and the ability to form hydrogen bonds. rsc.org

Pyridine-containing carbonyl compounds are of particular interest due to the combined reactivity of the carbonyl group and the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is nucleophilic and basic, capable of forming stable salts with acids. youtube.comwikipedia.org This basicity can influence the reactivity of adjacent functional groups. Pyridine itself is often used as a catalyst in acylation reactions due to its ability to act as a nucleophile towards carbonyl groups. youtube.com

The reactivity of pyridine is similar to that of nitrobenzene, making it less susceptible to electrophilic aromatic substitution than benzene. wikipedia.org Instead, it more readily undergoes nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgnih.gov This characteristic reactivity is leveraged in the synthesis of various substituted pyridine derivatives. nih.gov

Overview of Dicarbonyl Compounds in Synthetic and Mechanistic Contexts

Dicarbonyl compounds are organic molecules containing two carbonyl groups. Their chemical behavior is often distinct from that of monocarbonyl compounds, especially when the carbonyl groups are in close proximity, as in 1,2-, 1,3-, and 1,4-dicarbonyls. wikipedia.org These compounds can be symmetrical or unsymmetrical. wikipedia.org

1,2-Dicarbonyl Compounds: Also known as α-dicarbonyls, this class includes compounds like glyoxal (B1671930) and diacetyl. wikipedia.org A notable feature of 1,2-diketones is the relatively long carbon-carbon bond connecting the two carbonyl groups, which is attributed to the repulsion between the partial positive charges on the carbonyl carbons. wikipedia.org These compounds are valuable in the synthesis of heterocycles through condensation reactions with bifunctional nucleophiles. wikipedia.org

1,3-Dicarbonyl Compounds: These compounds, also referred to as β-dicarbonyls, are important in organic synthesis due to the acidity of the α-hydrogens located between the two carbonyl groups. pressbooks.pub This acidity allows for the easy formation of enolates when treated with a base, which can then act as nucleophiles in alkylation reactions. pressbooks.pub β-Keto esters, a type of 1,3-dicarbonyl, are products of the Claisen condensation, a carbon-carbon bond-forming reaction between two esters. libretexts.org

1,4-Dicarbonyl Compounds: The synthesis of 1,4-dicarbonyl compounds is a significant area of research, as they are precursors to valuable five-membered heterocyclic systems like γ-lactones and γ-lactams. nih.govacs.org Stereodivergent methods for their synthesis have been developed, for instance, through a sulfonium (B1226848) rearrangement mechanism. nih.govacs.org

1,5-Dicarbonyl Compounds: These compounds are key substrates in the Stork enamine reaction, a method for constructing complex cyclic structures. fiveable.me The separation of the two carbonyl groups by three carbon atoms allows for the formation of a cyclic transition state, facilitating intramolecular aldol (B89426) condensation and the synthesis of a variety of cyclic products. fiveable.me

Chemical Reactions of 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE

The reactivity of this compound is dictated by its α-ketoaldehyde structure. It can undergo several types of chemical transformations:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-pyridinecarboxylic acid. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used for this purpose.

Reduction: The aldehyde group can be reduced to an alcohol, yielding 2-pyridineethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Nucleophilic Substitution: The compound can participate in reactions where the aldehyde group is targeted by nucleophiles. However, the α-keto group can influence the reactivity. For instance, it shows resistance to nucleophilic attack by Grignard reagents due to electronic deactivation of the carbonyl. In contrast, organocuprates like Gilman reagents can selectively add to the aldehyde.

Research Applications

This compound serves as a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic scaffolds. Its bifunctional nature allows for its use in multicomponent reactions to build diverse molecular architectures. For example, it is used in the synthesis of pyridazine (B1198779) derivatives and metal-organic complexes.

Table 2: Spectroscopic Data for Derivatives of this compound

Technique Characteristic Signals
¹H NMR (400 MHz, CDCl₃) δ 9.82 (s, 1H, CHO), 8.61 (d, J=4.8 Hz, 1H, Py-H), 7.82 (t, J=7.6 Hz, 1H, Py-H), 7.45 (d, J=7.9 Hz, 1H, Py-H)
IR (KBr) 1725 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (conj. C=O)
UV-Vis (MeOH) λmax = 275 nm (π→π* transition of pyridine)

Data sourced from reference

Properties

IUPAC Name

2-oxo-2-pyridin-2-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFDXTIEYZZMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449499
Record name 2-PYRIDINEACETALDEHYDE, ALPHA-OXO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22109-63-3
Record name 2-PYRIDINEACETALDEHYDE, ALPHA-OXO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Organic Reactions and Transformations of 2 Oxo 2 Pyridin 2 Yl Acetaldehyde

Reactivity of Carbonyl Functional Groups

The presence of two carbonyl groups, an aldehyde and a ketone, in 2-oxo-2-(pyridin-2-yl)acetaldehyde dictates much of its chemical reactivity. These groups are susceptible to a variety of reactions, making the compound a versatile precursor in organic synthesis.

Nucleophilic Addition Reactions

The carbonyl carbons in this compound are electrophilic and readily react with nucleophiles. pdx.edu However, the reactivity of the two carbonyl groups can differ. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater partial positive charge on the carbonyl carbon. libretexts.org

A notable aspect of the reactivity of 2-oxoaldehydes like this compound is their behavior with organometallic reagents. While they may show resistance to nucleophilic attack by Grignard reagents due to electronic deactivation of the carbonyl group, organocuprates, such as Gilman reagents, can selectively add to the aldehyde. This selective reaction under anaerobic conditions leads to the formation of α-hydroxyketones. For instance, lithium dimethylcuprate has been observed to achieve high conversion rates in reactions with α-oxoaldehydes.

Water can add to the carbonyl groups in a reversible reaction to form a hydrate (B1144303), a geminal-diol. libretexts.orgnih.gov This process is often catalyzed by either acid or base. pdx.edu

Condensation Reactions with Amines and Alcohols

This compound undergoes condensation reactions with amines and alcohols, which are fundamental transformations in organic synthesis. The reaction with primary amines typically proceeds through a hemiaminal intermediate, which then eliminates water to form an imine. wikipedia.org These reactions are generally acid-catalyzed. wikipedia.org The formation of stable Schiff bases is particularly common with aryl amines. wikipedia.org The reaction of 2-acylpyridines with amines like aminoacetal in the presence of strong mineral acids can lead to the formation of complex heterocyclic structures. rsc.org Similarly, reactions with other amines can yield various substituted products. rsc.orgresearchgate.net

The addition of alcohols to the carbonyl groups results in the formation of hemiacetals. libretexts.org This reaction is reversible and can be catalyzed by either acid or base. pdx.edu

Oxidation Pathways of the Aldehyde Moiety

The aldehyde group in this compound is susceptible to oxidation, which can lead to the corresponding carboxylic acid or other oxidized derivatives. Various oxidizing agents can be employed for this transformation. The specific product obtained often depends on the strength and nature of the oxidizing agent used.

Pyridine (B92270) Ring Reactivity and Transformations

The pyridine ring in this compound exhibits its own characteristic reactivity, which is influenced by the electron-withdrawing nature of the nitrogen atom and the attached glyoxal (B1671930) group.

Electrophilic Aromatic Substitution (Theoretical Considerations)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orguoanbar.edu.iq The electronegative nitrogen atom deactivates the ring by inductively pulling electron density away from the carbon atoms. uoanbar.edu.iqgcwgandhinagar.com Furthermore, in acidic conditions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion, which further increases the ring's resistance to electrophilic attack. uoanbar.edu.iqgcwgandhinagar.com

When electrophilic substitution does occur, it is predicted to favor the 3- and 5-positions (meta to the nitrogen). This is because attack at the 2-, 4-, or 6-positions (ortho and para to the nitrogen) would result in a destabilized carbocation intermediate with a positive charge on the carbon adjacent to the already electron-deficient nitrogen. The acyl group attached at the 2-position is a deactivating group and a meta-director for electrophilic aromatic substitution on the pyridine ring. cureffi.org Therefore, any electrophilic attack would theoretically be directed to the positions meta to this substituent, which are the 4- and 6-positions, and also considering the directing effect of the ring nitrogen.

Nucleophilic Aromatic Substitution on Substituted Pyridines (Relevant to Derivatives)

The pyridine ring is highly activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). wikipedia.orgstackexchange.com This increased reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comnih.gov The presence of electron-withdrawing groups further enhances this reactivity. wikipedia.org

Formation of Heterocyclic Systems

The dual reactivity of the α-ketoaldehyde functionality in this compound makes it an exceptionally useful building block for the construction of various nitrogen-containing heterocyclic scaffolds. It readily participates in condensation and cyclization reactions with a range of binucleophiles.

This compound is a key starting material for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with significant pharmacological interest. nih.govrsc.org The classical synthesis involves the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone, but modern approaches often utilize α-ketoaldehydes like 2-pyridylglyoxal.

The reaction typically proceeds by the initial formation of a Schiff base between the amino group of 2-aminopyridine and the aldehyde function of this compound. This is followed by an intramolecular cyclization where the pyridine nitrogen attacks the adjacent ketone carbonyl group, and subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine (B132010) ring system. nih.gov Various catalysts and reaction conditions have been developed to promote this transformation, including the use of iodine in water under ultrasound irradiation, which represents an environmentally benign method. nih.gov

Reactant 1Reactant 2ProductCatalyst/ConditionsReference
2-AminopyridineThis compound2-(Pyridin-2-yl)imidazo[1,2-a]pyridineHeat rsc.orgorganic-chemistry.org
Substituted 2-AminopyridinesThis compoundSubstituted 2-(Pyridin-2-yl)imidazo[1,2-a]pyridinesVarious, e.g., CuI, I2 organic-chemistry.org

Pteridines and their derivatives, such as lumazines, are another important class of bicyclic heterocycles synthesized from this compound. These compounds are formed through the condensation of an α-dicarbonyl compound with a pyrimidine-4,5-diamine. researchgate.net

In this synthesis, this compound acts as the 1,2-dicarbonyl component. The reaction with a substituted pyrimidine-4,5-diamine, such as 5,6-diamino-1,3-dimethyluracil, proceeds via a double condensation to form the pyrazine (B50134) ring of the pteridine (B1203161) system. The regioselectivity of the condensation can be influenced by the substitution pattern on the diamine and the reaction conditions, potentially leading to different isomers. researchgate.net This method provides a direct route to 7-(pyridin-2-yl) substituted pteridines.

Reactant 1Reactant 2ProductReference
Pyrimidine-4,5-diamineThis compound7-(Pyridin-2-yl)pteridine researchgate.net
5,6-Diamino-1,3-dimethyluracilThis compound1,3-Dimethyl-7-(pyridin-2-yl)lumazine researchgate.net

While direct synthesis from this compound is less commonly documented, related structures can be accessed through multi-step sequences where the core pyridyl-keto functionality is incorporated. For instance, synthetic strategies towards pyrrolo[3,4-b]pyridin-5-ones have been developed involving the recyclization of pyranone derivatives in the presence of amines. beilstein-journals.orgresearchgate.netnih.gov Although not a direct reaction of this compound, these syntheses highlight the utility of the aryl-keto structural motif, which is central to the target compound, in constructing complex fused ring systems like pyrrolo[3,4-b]pyridine-4,5-diones. beilstein-journals.orgbeilstein-journals.org The general approach often involves creating a more complex intermediate that already contains the pyridyl-keto fragment, which then undergoes intramolecular cyclization. researchgate.netnih.gov

The formation of 1,2,4-triazines from this compound is achieved through cyclocondensation reactions with amidrazones. nih.gov Amidrazones, which possess a hydrazone and an amide group on the same carbon atom, serve as the nitrogen-containing backbone for the triazine ring.

The reaction involves the condensation of the 1,2-dicarbonyl system of 2-pyridylglyoxal with the terminal nitrogen atoms of the amidrazone. nih.gov This process typically results in the formation of 3-substituted-6-(pyridin-2-yl)-1,2,4-triazines. The versatility of this method allows for the introduction of various substituents onto the triazine ring by choosing the appropriate amidrazone precursor. nih.govijpsr.info

Reactant 1Reactant 2Product ClassReference
This compoundAmidrazone3-Substituted-6-(pyridin-2-yl)-1,2,4-triazine nih.gov
This compoundC-Glycosyl formamidrazone3-(Glycosyl)-6-(pyridin-2-yl)-1,2,4-triazine nih.gov

Derivatization Chemistry

The carbonyl groups of this compound are reactive sites for derivatization, allowing for the synthesis of various derivatives through condensation with nucleophiles.

The aldehyde and ketone carbonyls of this compound react readily with hydroxylamine (B1172632) and hydrazines to form the corresponding oximes and hydrazones, respectively. numberanalytics.comnaturalspublishing.com The aldehyde carbonyl is generally more reactive and will typically react preferentially under controlled conditions.

Reaction with hydroxylamine yields a glyoxime (B48743) derivative, this compound oxime. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com Similarly, condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazone or phenylhydrazone. These reactions are fundamental in organic chemistry and are used to create derivatives for characterization or as intermediates for further synthesis, such as in the formation of pyrazoles. naturalspublishing.com

ReagentProduct TypeGeneral Reaction
Hydroxylamine (NH₂OH)OximeR-CHO + NH₂OH → R-CH=NOH + H₂O
Hydrazine (NH₂NH₂)HydrazoneR-CHO + NH₂NH₂ → R-CH=NNH₂ + H₂O
Phenylhydrazine (C₆H₅NHNH₂)PhenylhydrazoneR-CHO + C₆H₅NHNH₂ → R-CH=NNHC₆H₅ + H₂O

Alkylation Reactions of Pyridine-Containing Precursors

The alkylation of pyridine-containing precursors represents a significant pathway for the synthesis of more complex molecules. The acidity of the α-position of picoline and its derivatives allows for deprotonation to form picolyllithium species, which can then act as nucleophiles in alkylation reactions. nih.gov The choice of base for this deprotonation is crucial, with organolithium reagents like n-butyllithium (n-BuLi) or phenyllithium (B1222949) (PhLi) being more effective for simple picolines compared to lithium diisopropylamide (LDA), due to the pKa values of the respective conjugate acids. nih.gov However, for more acidic α-substituted picolines, LDA can be a suitable base. nih.gov

Detailed findings from the alkylation of 2,6-lutidine with 1,2-epoxyoctane (B1223023) are presented below:

EntryBaseAdditiveReaction TimeYield (%)
1LDANone12-18 h61
2LDABF₃·OEt₂15 min-
3LDAHMPA--
Data sourced from a study on the alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. nih.gov

It is important to note that the nucleophilicity of the α-pyridyl anion can be a limiting factor, particularly when reacting with hindered electrophiles like trisubstituted epoxides. nih.gov Furthermore, the presence of certain stabilizing groups on the α-carbon, such as a sulfone, can decrease the nucleophilicity of the corresponding anion to the point where it becomes unreactive towards alkyl halides. nih.gov

Phosphonate (B1237965) Synthesis Involving Pyridylacetaldehyde Moieties

The synthesis of phosphonates containing a pyridylacetaldehyde moiety, such as diethyl (2-oxo-2-(pyridin-2-yl)ethyl)phosphonate, is a key transformation for creating versatile building blocks in organic synthesis. These compounds are analogs of other β-keto phosphonates like diethyl (2-oxo-2-phenylethyl)phosphonate and diethyl (2-oxopropyl)phosphonate, and their synthesis can often be achieved through similar methodologies. sigmaaldrich.comchemicalbook.com

A common route to β-keto phosphonates is the Arbuzov reaction, which involves the reaction of an α-haloketone with a trialkyl phosphite. For the synthesis of a pyridyl-containing phosphonate, this would typically involve the reaction of a 2-(haloacetyl)pyridine with a reagent like triethyl phosphite.

Another synthetic approach is the acylation of the anion of a methylphosphonate (B1257008) with a suitable acylating agent, such as an ester of picolinic acid. This method allows for the direct introduction of the pyridoyl group.

Furthermore, diazo transfer reactions can be employed to synthesize diazo-phosphonyl compounds from β-oxo phosphonates, which are valuable intermediates for further transformations. sigmaaldrich.com The synthesis of diethyl (1-diazo-2-oxopropyl)phosphonate from diethyl (2-oxopropyl)phosphonate using 4-acetamidobenzenesulfonyl azide (B81097) is a well-documented example of this type of reaction. orgsyn.org

The resulting pyridylacetaldehyde-containing phosphonates are useful in various subsequent reactions, including Horner-Wadsworth-Emmons reactions for the formation of α,β-unsaturated ketones, Michael additions, and cyclocondensation reactions. sigmaaldrich.com

Below is a table of representative phosphonate compounds and their relevant properties:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)
Diethyl (2-oxo-2-phenylethyl)phosphonate3453-00-7C₁₂H₁₇O₄P256.23192-193/11
Diethyl (2-oxopropyl)phosphonate1067-71-6C₇H₁₅O₄P194.17-
Data for Diethyl (2-oxo-2-phenylethyl)phosphonate sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.gov Data for Diethyl (2-oxopropyl)phosphonate sourced from ChemicalBook. chemicalbook.com

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The pyridine (B92270) ring protons would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the glyoxal (B1671930) substituent, these signals would be shifted downfield. The aldehydic proton (CHO) is highly characteristic and would be expected to appear as a singlet at a significantly downfield chemical shift, generally in the range of 9.5-10.5 ppm.

In contrast, the hydrate (B1144303) form, 2-oxo-2-(pyridin-2-yl)acetaldehyde hydrate, would not show an aldehydic proton signal. Instead, it would likely exhibit a signal for the methine proton of the gem-diol group, which would be shifted upfield relative to the aldehyde proton, and signals for the two hydroxyl protons.

A related compound, 2-oxo-2-(pyridin-2-yl)ethyl acetate (B1210297), has been characterized, showing the pyridine protons in the range of 7.50-8.66 ppm. Current time information in Bangalore, IN.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on theoretical values and data from related compounds.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aldehydic H9.5 - 10.5Singlet (s)
Pyridine H7.5 - 8.7Multiplets (m)

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

The two carbonyl carbons of the glyoxal group are the most downfield, typically appearing between 180 and 200 ppm. The five carbons of the pyridine ring would resonate in the 120-150 ppm range. The carbon atom to which the glyoxal group is attached (C2 of the pyridine ring) would be expected at the lower end of this range compared to the other pyridine carbons.

For the related derivative, 2-oxo-2-(pyridin-2-yl)ethyl acetate, the pyridinyl carbons appear in a range from 121.83 to 151.52 ppm, and the ketone carbonyl carbon is observed at 193.42 ppm. Current time information in Bangalore, IN.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical values and data from related compounds.

Carbon TypePredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (CHO)190 - 200
Ketone Carbonyl (C=O)180 - 195
Pyridine C (C-substituted)148 - 152
Pyridine C120 - 140

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The most prominent features would be the C=O stretching vibrations from the ketone and aldehyde moieties. These typically appear in the region of 1680-1750 cm⁻¹. The C-H stretch of the aldehyde group is also a key diagnostic peak, expected around 2720-2820 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region.

In the case of the hydrate, the strong, broad carbonyl bands would be absent and replaced by a broad O-H stretching band around 3200-3600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound This table is based on general frequency ranges for the specified functional groups.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Aldehyde C-HStretch2720 - 2820
C=O (Ketone, Aldehyde)Stretch1680 - 1750
C=N, C=C (Pyridine Ring)Stretch1400 - 1600

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. The molecular formula of the compound is C₇H₅NO₂, which corresponds to a molecular weight of 135.12 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺.

The expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 136.05. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition.

Table 4: Predicted ESI-MS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₇H₆NO₂⁺~136.04

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for the structural elucidation of synthesized compounds like this compound.

In the analysis of this compound and its derivatives, LC-MS is primarily used for the confirmation of molecular weight. The compound is first separated from the reaction mixture or sample matrix on an LC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such polar compounds, typically generating a protonated molecule [M+H]⁺. For this compound (molecular formula C₇H₅NO₂), the expected exact mass of the neutral molecule is approximately 135.03 g/mol . The protonated molecule [M+H]⁺ would therefore be detected at a mass-to-charge ratio (m/z) of approximately 136.04. Research on related pyridine-containing compounds has successfully used LC-MS to confirm product identity by observing the correct [M+1] ion. researchgate.net

For complex physiological samples, derivatization may be employed to enhance detection and quantification. For instance, α-ketoaldehydes like methylglyoxal (B44143) are often derivatized with reagents such as 1,2-diaminobenzene before LC-MS/MS analysis to form a stable quinoxaline (B1680401) derivative, a strategy that could be adapted for 2-pyridylglyoxal. nih.gov

Table 1: Representative LC-MS Data for this compound

Parameter Value Description
Ionization Mode ESI+ Electrospray Ionization, Positive Mode
Observed m/z ~136.04 Mass-to-charge ratio for the protonated molecule [M+H]⁺.
Molecular Formula C₇H₅NO₂ ---

| Molecular Weight | ~135.12 g/mol | --- |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid technique used for separating and identifying volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being fragmented and detected by a mass spectrometer.

Direct GC-MS analysis of this compound is not commonly reported in the literature. This may be due to the compound's relatively low volatility and potential for thermal instability. α-Ketoaldehydes can be prone to degradation and polymerization at the high temperatures typically used in GC injectors and columns.

However, if the compound is sufficiently volatile and stable, GC-MS can provide valuable structural information through its characteristic fragmentation patterns. For analogous compounds, Pyrolysis-GC-MS (Py-GC/MS) has been used, which involves controlled thermal decomposition of the sample before analysis. This technique is typically applied to much larger molecules like polymers or biomass to identify their constituent components. researchgate.netresearchgate.net Standard GC-MS analysis for a compound like 2-pyridylglyoxal would likely require derivatization to a more volatile and stable form to prevent on-column degradation and achieve good chromatographic peak shape.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For organic molecules, the most common transitions are π→π* and n→π*.

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from its aromatic pyridine ring and the conjugated α-ketoaldehyde system. The pyridine ring exhibits strong π→π* transitions, while the carbonyl groups give rise to weaker n→π* transitions. The conjugation between the pyridine ring and the glyoxal moiety influences the position and intensity of these absorption bands. A reported maximum absorption (λmax) for this compound in methanol (B129727) is observed at 275 nm, which is characteristic of the π→π* transition of the conjugated system. researchgate.net The study of related copper (II) complexes with pyridyl-containing ligands also relies heavily on UV-Vis spectroscopy to understand the electronic transitions within the ligands and the metal-ligand charge transfer bands.

Table 2: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Type of Transition

Chromatographic Methods for Purity and Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis reactions. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acid modifier like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution for nitrogen-containing compounds like pyridine derivatives. researchgate.net The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the analyte absorbs strongly, such as its λmax of 275 nm. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification.

Table 3: Typical RP-HPLC Parameters for Analysis of Pyridine Derivatives

Parameter Description
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% TFA)
Flow Rate ~1.0 mL/min
Detection UV at 275 nm

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particles.

A UPLC method for this compound would offer a rapid and highly efficient way to assess purity or quantify the compound in a mixture. nih.gov Due to the higher efficiency, run times can be reduced to under 5 minutes, allowing for high-throughput analysis. The increased resolution also allows for better separation of the main compound from closely related impurities. While specific UPLC methods for this compound are not detailed in the literature, methods developed for other small organic molecules can be readily adapted.

Table 4: Comparative Features of HPLC and UPLC for Purity Analysis

Feature HPLC UPLC
Particle Size 3-5 µm < 2 µm
Typical Run Time 10-30 min 1-5 min
System Pressure Lower Higher
Resolution Good Excellent

| Solvent Usage | Higher | Lower |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For molecules such as 2-oxo-2-(pyridin-2-yl)acetaldehyde, these calculations can predict geometries, electronic distributions, and reaction pathways.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comaps.orgresearchgate.net DFT calculations focus on the electron density to determine the energy and properties of a system. researchgate.net For this compound, DFT is employed to optimize the molecular geometry, revealing the most stable conformation of the molecule. Studies on related pyridine (B92270) derivatives, such as 2-formyl pyridine, have utilized DFT to determine that planar conformations are often the most stable. nih.gov The theory also allows for the calculation of various electronic properties that govern the molecule's reactivity, including charge distribution and electrostatic potential, which identify the electron-rich and electron-poor regions of the molecule. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), approximates the exchange-correlation energy, which accounts for complex electron-electron interactions. nih.govresearchgate.net Basis sets are sets of mathematical functions used to construct the molecular orbitals.

For pyridine derivatives, a combination of the B3LYP functional with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) has been shown to provide reliable results for geometries and electronic properties. nih.govijcce.ac.irresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the non-spherical nature of electron density in molecules with heteroatoms and multiple bonds, such as this compound. nih.govresearchgate.net More extensive basis sets, like the 6-311++G(d,p), add diffuse functions (++) to better represent weakly bound electrons, which is important for anions or excited states. ijcce.ac.ir

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing specific molecular orbitals provides a deeper understanding of chemical bonding and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comwpmucdn.com The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. researchgate.netmdpi.com For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms, while the LUMO would be distributed over the conjugated dicarbonyl system. This distribution determines the sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors Calculated via DFT

ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-7.15Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.40Indicates electron-accepting ability.
HOMO-LUMO Energy GapΔE4.75Correlates with chemical stability and reactivity. mdpi.com
Electronegativityχ4.775Measures the power of an atom to attract electrons.
Chemical Hardnessη2.375Measures resistance to change in electron distribution. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a representation that aligns with the familiar Lewis structure of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method provides a quantitative description of bonding, charge distribution, and intramolecular delocalization effects. uni-muenchen.denih.gov

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. wisc.eduresearchgate.net Larger E(2) values indicate more significant electronic delocalization. For this compound, NBO analysis would quantify hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen atoms and the pyridine nitrogen into the antibonding orbitals (π*) of the carbonyl groups and the aromatic ring. These interactions are crucial for understanding the molecule's conformational stability and electronic communication between the pyridine ring and the glyoxal (B1671930) side chain.

Table 2: Selected Second-Order Perturbation Theory Analysis from NBO for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ* (Cα=Oα)5.8Lone Pair → Antibonding π
π (Cring-Cring)π* (Cβ=Oβ)22.5π-Conjugation
LP(2) Oασ* (Cα-Cβ)2.1Hyperconjugation
LP(2) Oβπ* (Cring-Cring)4.3Lone Pair → Antibonding π

Note: Data are representative examples to illustrate NBO analysis concepts. LP denotes a lone pair, π denotes a pi bond, and σ and π* denote sigma and pi antibonding orbitals, respectively. Cα and Cβ refer to the carbonyl carbons.*

Spectroscopic Property Prediction

Computational methods are extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). researchgate.netnih.govnih.gov

For this compound, calculating the vibrational frequencies helps in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as C=O stretching, C=N stretching of the pyridine ring, and C-H bending modes. nih.gov

Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. ijcce.ac.irnih.gov By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.netmit.edu These predictions help to understand the nature of the electronic transitions, for example, distinguishing between n→π* and π→π* transitions, which are characteristic of molecules containing carbonyl groups and aromatic rings.

Computational Prediction of NMR Chemical Shifts

Expected ¹H NMR Chemical Shifts: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the glyoxal substituent would likely deshield these protons, shifting them downfield. The aldehydic proton is anticipated to be highly deshielded and appear at a characteristic downfield position (δ 9.0-10.0 ppm).

Expected ¹³C NMR Chemical Shifts: The carbonyl carbons of the glyoxal group are expected to be the most downfield signals in the ¹³C NMR spectrum, typically in the range of δ 180-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), with their precise shifts influenced by the position relative to the nitrogen atom and the glyoxal substituent.

A hypothetical data table of predicted NMR chemical shifts is presented below, based on general principles and comparison with similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH9.5 - 10.0190 - 200
Ketonic C=O-185 - 195
Pyridine C2-150 - 155
Pyridine H38.0 - 8.3125 - 130
Pyridine H47.8 - 8.1135 - 140
Pyridine H57.4 - 7.7120 - 125
Pyridine H68.6 - 8.9148 - 152

Note: These are estimated values and require experimental verification or specific computational analysis for confirmation.

Simulated Vibrational Spectra

Computational methods, particularly DFT, are instrumental in simulating the vibrational spectra (infrared and Raman) of molecules. While a dedicated vibrational analysis of this compound is not extensively documented, insights can be drawn from studies on related compounds like formyl pyridines.

The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. The most prominent features are expected to be the C=O stretching vibrations of the ketone and aldehyde groups, which would likely appear as strong bands in the infrared spectrum between 1680 and 1750 cm⁻¹. The C-H stretching of the aldehydic group would be observed around 2700-2800 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would be found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

A simulated vibrational analysis would also reveal various in-plane and out-of-plane bending vibrations, providing a complete vibrational fingerprint of the molecule. Such simulations are crucial for interpreting experimental spectra and understanding the molecule's conformational properties.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excitation properties of molecules, providing insights into their UV-Vis absorption spectra. For this compound, TD-DFT calculations would be expected to predict electronic transitions corresponding to π→π* and n→π* excitations.

The pyridine ring and the conjugated dicarbonyl system constitute the primary chromophore of the molecule. The π→π* transitions, typically of high intensity, would arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of this conjugated system. The n→π* transitions, generally weaker, would involve the excitation of non-bonding electrons from the oxygen atoms of the carbonyl groups to the π* antibonding orbitals.

TD-DFT calculations can predict the excitation energies and oscillator strengths of these transitions, which directly correlate with the absorption maxima (λ_max) and intensities observed in the experimental UV-Vis spectrum. It is important to note that the accuracy of TD-DFT can be limited for certain types of excited states, such as charge-transfer states. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and activation energies.

Transition State Characterization and Activation Energy Calculations

For any reaction involving this compound, computational methods can be employed to locate the transition state (TS) structures along the reaction coordinate. The transition state represents the highest energy point on the minimum energy path connecting reactants and products. By characterizing the geometry and vibrational frequencies of the TS, chemists can gain a deeper understanding of the reaction mechanism.

Once the transition state is identified, the activation energy (Ea) of the reaction can be calculated as the energy difference between the transition state and the reactants. This is a critical parameter that governs the reaction rate. Such calculations are invaluable for predicting the feasibility of a reaction and for understanding how substituents or reaction conditions might influence reactivity.

Reaction Pathway Analysis (e.g., Aldehyde Oxidase Mechanisms, Strecker Degradation)

Strecker Degradation: The Strecker degradation is a key reaction in food chemistry that involves the reaction of an α-amino acid with a dicarbonyl compound. futurelearn.com this compound, being a dicarbonyl compound, can participate in this reaction. Computational modeling can be used to map out the entire reaction pathway of the Strecker degradation involving this specific glyoxal derivative. nih.govresearchgate.netnih.gov This would involve modeling the initial condensation of the amino acid with the dicarbonyl, followed by decarboxylation and subsequent hydrolysis to yield an aldehyde and an α-aminoketone. futurelearn.com Such studies can reveal the intermediates and transition states involved, providing a detailed mechanistic picture.

Aldehyde Oxidase Mechanisms: While specific computational studies on the interaction of this compound with aldehyde oxidase are not prevalent in the searched literature, this is an area where computational modeling could provide significant insights. Aldehyde oxidases are enzymes that metabolize a wide range of aldehydes and N-heterocyclic compounds. Computational docking and molecular dynamics simulations could predict the binding mode of this compound within the active site of the enzyme. Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations could be used to model the enzymatic reaction mechanism, including the identification of key amino acid residues involved in catalysis and the calculation of the activation energy for the oxidation process.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules and molecular systems. researchgate.netmdpi.comyoutube.com For this compound, MD simulations can provide valuable information about its conformational dynamics in different environments, such as in solution or within the active site of an enzyme. rsc.org

By simulating the trajectory of the molecule over time, researchers can explore its conformational landscape, identify the most stable conformers, and understand the flexibility of the molecule. youtube.com In the context of enzyme interactions, MD simulations can reveal how the molecule binds to and unbinds from the active site, the role of solvent molecules, and the conformational changes that occur in both the ligand and the protein upon binding. rsc.org This information is crucial for understanding the molecule's biological activity and for the rational design of new molecules with desired properties.

Adsorption and Interaction Studies

While specific computational studies on the adsorption isotherms of this compound are not extensively documented in publicly available literature, the adsorption behavior of similar pyridine derivatives is often modeled using the Langmuir adsorption isotherm. This model is predicated on several key assumptions: the adsorbent surface is homogeneous with a fixed number of identical adsorption sites, each site can accommodate only one molecule (monolayer adsorption), and there are no interactions between adsorbed molecules on adjacent sites. wikipedia.orgresearchgate.netyoutube.comyoutube.com

The Langmuir isotherm is mathematically expressed as:

θ = (K * C) / (1 + K * C)

Where:

θ is the fractional surface coverage.

K is the adsorption equilibrium constant, which is related to the free energy of adsorption.

C is the concentration of the adsorbate.

Computational modeling can be employed to determine the parameters of the Langmuir isotherm. By calculating the interaction energies between the adsorbate molecule and the surface at various concentrations, a theoretical isotherm can be constructed. This allows for the prediction of the maximum adsorption capacity and the strength of the adsorption. For pyridine-based compounds, the nitrogen atom in the pyridine ring and the oxygen atoms in the oxo and acetaldehyde (B116499) groups are expected to be the primary sites for interaction with a metal surface. The planarity and electronic structure of the molecule also play a significant role in its adsorption characteristics.

Table 1: Illustrative Parameters of the Langmuir Adsorption Isotherm for a Pyridine Derivative

ParameterDescriptionIllustrative Value
K_ads Adsorption Equilibrium Constant1.5 x 10^4 L/mol
ΔG°_ads Standard Free Energy of Adsorption-30 kJ/mol
q_max Maximum Adsorption Capacity3.5 mg/g

Note: The values in this table are illustrative and based on typical findings for pyridine-based corrosion inhibitors. Specific experimental or computational data for this compound is not available in the reviewed literature.

The interaction between an inhibitor molecule like this compound and a metal surface can be effectively investigated using quantum chemical methods, most notably Density Functional Theory (DFT). researchgate.netacs.orgresearchgate.netresearchgate.net These theoretical studies provide a molecular-level understanding of the adsorption mechanism and the nature of the chemical bonds formed between the inhibitor and the surface.

Key aspects of these theoretical investigations include:

Adsorption Energy Calculation: DFT calculations can determine the most stable adsorption geometry of the inhibitor on the metal surface and the corresponding adsorption energy. A more negative adsorption energy indicates a stronger and more spontaneous adsorption process. For pyridine derivatives, both flat (physisorption) and vertical (chemisorption) orientations on the surface are considered. researchgate.netosti.govresearchgate.net

Analysis of Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. A high E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low E_LUMO value indicates a higher capacity to accept electrons from the metal. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's reactivity. acs.orgresearchgate.netresearchgate.net

Charge Transfer Analysis: These studies can quantify the amount of charge transferred between the inhibitor molecule and the metal surface. This charge transfer is indicative of the formation of a coordinate covalent bond, a key feature of chemisorption.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the electron density distribution around the molecule, identifying the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms are expected to be the primary centers for adsorption onto a metal surface. researchgate.net

Table 2: Illustrative Quantum Chemical Parameters for a Pyridine-Based Inhibitor

ParameterDescriptionIllustrative Value
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
ΔE (Energy Gap) E_LUMO - E_HOMO4.7 eV
μ (Dipole Moment) Measure of molecular polarity3.2 Debye
ΔN Fraction of electrons transferred0.4

Note: The values presented are for illustrative purposes to represent typical data obtained from DFT calculations on pyridine-based inhibitors. Specific data for this compound is not available in the reviewed literature.

A thorough review of the scientific literature indicates a lack of specific molecular docking studies for this compound with any particular biological target. While molecular docking is a common computational technique used to predict the binding orientation and affinity of a ligand to a protein or other macromolecule, such investigations have not been reported for this specific compound.

Molecular docking studies have been conducted on other, more complex molecules that contain a pyridine moiety, often in the context of drug discovery to evaluate their potential as enzyme inhibitors or receptor antagonists. nih.govnih.govacs.orgnih.gov However, in adherence to a strict focus on this compound, the findings from these unrelated studies are not applicable here.

Coordination Chemistry of Pyridine Containing α Ketoaldehydes

Ligand Design and Synthesis

The design of ligands like 2-oxo-2-(pyridin-2-yl)acetaldehyde is centered on creating molecules that can act as efficient chelating agents for metal ions. The synthesis of this compound can be approached through several routes, one of which involves the oxidation of a suitable precursor. While various methods exist for the synthesis of α-ketoaldehydes, a common strategy for derivatives involves the reaction of pyridin-2-ylmethanamine (B45004) with α-ketoacid derivatives. For instance, reacting N-acetylisatin with pyridin-2-ylmethanamine in acetonitrile (B52724) can lead to the formation of a related acetamide (B32628) derivative, which could theoretically be hydrolyzed to the desired aldehyde.

Another synthetic consideration is the reactivity of the α-keto group. The synthesis of this compound must account for the high reactivity of the aldehyde group, which can participate in various reactions such as oxidation to the corresponding carboxylic acid or reduction to an alcohol.

The chelating ability of this compound is primarily attributed to the presence of the pyridine (B92270) nitrogen atom and the two oxygen atoms of the glyoxal (B1671930) moiety. These atoms act as donor sites for metal ions, forming stable chelate rings. The pyridine nitrogen provides a strong coordination site, a common feature in many polydentate ligands. The adjacent carbonyl oxygen can coordinate with a metal ion to form a five-membered chelate ring, a highly stable arrangement in coordination chemistry. The second, more distant carbonyl oxygen can also participate in coordination, potentially leading to the formation of polynuclear complexes or different coordination modes. The geometry and electronic properties of the resulting metal complex are significantly influenced by which of these donor atoms are involved in the coordination. In many cases, the ligand acts as a bidentate N,O-donor through the pyridine nitrogen and the adjacent ketonic oxygen.

Formation of Metal Complexes

This compound and its derivatives are known to form stable complexes with a variety of transition metals. The formation of these complexes typically occurs through the reaction of the ligand with a metal salt in a suitable solvent. The specific conditions, such as temperature and stoichiometry, can influence the final structure and composition of the complex.

Research on ligands structurally similar to this compound has demonstrated their ability to form complexes with a wide array of transition metals.

Nickel(II) and Copper(II): Nickel(II) and Copper(II) complexes with pyridine-containing ligands have been extensively studied. For example, complexes of Ni(II) and Cu(II) with 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol have been synthesized and characterized, revealing their potential as antitumor agents. nih.gov In these complexes, the ligand coordinates to the metal center through the pyridine nitrogen, the imine nitrogen, and the quinolinol oxygen, demonstrating the versatility of pyridine-based ligands in forming stable metal complexes. A copper(II) complex with 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide has also been synthesized and shown to have a distorted octahedral geometry. nih.gov

Iron(III): Iron(III) complexes with various chelating ligands containing pyridine moieties are of interest for applications such as MRI contrast agents. mdpi.comnih.gov The stability of these complexes is a crucial factor, and ligands are designed to have a high affinity for Fe(III). mdpi.com While specific Fe(III) complexes with this compound are not extensively documented, the known coordination chemistry of Fe(III) with similar N,O-donor ligands suggests that stable complexes could be formed. mdpi.comnih.gov

Tungsten: The coordination chemistry of tungsten with pyridine-containing ligands has been explored, particularly in the context of modeling the active sites of tungstoenzymes. acs.orgnih.gov Tungsten complexes with pyridine-2-thiolate (B1254107) ligands have been shown to stabilize acetylene (B1199291) adducts, highlighting the ability of the pyridine ring to support tungsten in different oxidation states. acs.orgnih.gov Tungsten complexes with 1-azatriene ligands, formed via a metal-promoted ring-opening of dihydropyridine, further illustrate the diverse reactivity and coordination modes of pyridine-based ligands with this metal. nih.gov

Cobalt(II), Chromium(III), and Zinc(II): Complexes of these metals with related pyridine-containing ligands have also been reported. For instance, first-row transition metal complexes, including those of cobalt(II) and zinc(II), with the 2-(2'-pyridyl)quinoxaline ligand have been synthesized and studied for their biological activities. nih.gov The zinc(II) complex in this series was used for comparative purposes. nih.gov

The following table summarizes some of the transition metal complexes formed with ligands analogous to this compound.

Metal IonAnalogous LigandObserved CoordinationReference
Ni(II)2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-olFive-coordinated tetragonal pyramidal nih.gov
Cu(II)2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-olDimeric structure nih.gov
Cu(II)2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamideDistorted octahedral nih.gov
Co(II)2-(2'-pyridyl)quinoxalineWeak intensity ion corresponding to [Co(pqx)Cl3(DMSO)]+ nih.gov
Zn(II)2-(2'-pyridyl)quinoxalineMonocation [Zn(pqx)Cl]+ nih.gov
TungstenPyridine-2-thiolateStabilized acetylene complexes acs.orgnih.gov
Fe(III)HBED, EHPGSix-coordinate stable complexes mdpi.com

The stoichiometry and geometry of the metal complexes formed with this compound are dependent on several factors, including the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating species such as solvent molecules or counter-ions.

Based on studies of similar ligands, a 1:2 metal-to-ligand stoichiometry is common, especially for octahedral complexes where the ligand acts as a bidentate chelator. However, other stoichiometries, such as 1:1 or 2:2 (for dimeric structures), are also possible. nih.gov The geometry of the resulting complexes can range from square planar and tetrahedral for four-coordinate complexes to trigonal bipyramidal and octahedral for five- and six-coordinate complexes, respectively. For instance, a Ni(II) complex with a related ligand was found to have a five-coordinated tetragonal pyramidal geometry, while a Cu(II) complex formed a dimeric structure. nih.gov A Cu(II) complex with another related ligand exhibited a distorted octahedral structure. nih.gov

Structural and Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes of this compound and its analogs relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

For example, the crystal structure of a copper(II) complex with 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol revealed a dimeric structure where each copper atom is coordinated to the ligand and two chloride ions. nih.gov In another example, a nickel(II) complex with the same ligand was found to have a five-coordinated tetragonal pyramidal geometry. nih.gov The crystal structure of a dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate compound has also been determined, providing information on the conformation of the pyridine ring and its interactions within the crystal lattice. nih.gov These studies demonstrate the power of X-ray diffraction in elucidating the precise coordination environment around the metal center.

The following table presents crystallographic data for a related compound.

Magnetic Measurements of Metal Complexes

The magnetic properties of metal complexes derived from pyridine-containing α-ketoaldehydes, such as this compound, offer significant insights into the electronic structure and the nature of metal-ligand interactions. Magnetic susceptibility measurements are a primary tool for characterizing these complexes, particularly for paramagnetic metal ions like copper(II).

Typically, the magnetic moments of these complexes are determined over a range of temperatures. For mononuclear copper(II) complexes, the magnetic moment is expected to be around 1.73 µB, consistent with a d⁹ system having one unpaired electron. However, deviations from this value can indicate the presence of magnetic exchange interactions between metal centers in polynuclear complexes.

In contrast, ferromagnetic coupling involves the parallel alignment of spins, leading to an enhanced magnetic moment. This is less common but has been observed in some copper(II) systems. The magnetic behavior of linear chain complexes of cobalt and iron with pyridine have also been studied, revealing metamagnetic phase transitions at low temperatures and high magnetic fields. calpoly.edu

The magnetic properties of nanocatalysts incorporating copper(II) complexes with pyridine-2-carbaldehyde have also been investigated using a vibrating sample magnetometer (VSM). nih.govrsc.org These measurements confirm the magnetic character of the material, which is essential for its application in magnetically separable catalysis. For example, coating Fe₃O₄ nanoparticles with a silica (B1680970) layer and the copper complex leads to a decrease in saturation magnetization compared to the bare nanoparticles, but the material retains sufficient magnetism to be manipulated by an external magnet. nih.gov

Table 1: Magnetic Properties of Representative Pyridine-Containing Copper(II) Complexes

Complex Formula Magnetic Behavior Exchange Constant (J/k) Reference
[{Cu(L¹)(tfa)}₂] Antiferromagnetic -4.8 K nih.gov
{Cu(L¹)}₂(pz)₂ Antiferromagnetic -4.3 K nih.gov
{{Cu(L¹)}₂(dca)}(n) Antiferromagnetic -5.1 K nih.gov
{Cu(HL¹)(tfa)}₂₂ Antiferromagnetic -0.3 K nih.gov

L¹ = deprotonated pyridine-2-carbaldehyde thiosemicarbazone

Spectroscopic Signatures of Coordination (IR, NMR, UV-Vis)

The coordination of this compound to a metal ion induces significant and characteristic changes in its spectroscopic properties. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for confirming complex formation and elucidating the coordination mode.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand is expected to show distinct shifts in the vibrational frequencies of the donor groups. The strong absorption bands corresponding to the C=O (keto and aldehyde) and the pyridine ring C=N stretching vibrations are particularly diagnostic. Coordination through the nitrogen atom of the pyridine ring typically results in a shift of the C=N stretching band to a higher wavenumber. researchgate.net Similarly, if the carbonyl oxygen atoms participate in coordination, the C=O stretching frequency will shift, usually to a lower wavenumber, indicating a weakening of the C=O bond. For example, in a copper(II) complex supported by a Schiff base derived from pyridine-2-carbaldehyde, the appearance of a new band around 615 cm⁻¹ was attributed to the Fe-O bond from the nanoparticle support, while other characteristic shifts confirmed the coordination of the Schiff base ligand. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly sensitive to the electronic environment of the protons in the ligand. researchgate.net When this compound coordinates to a diamagnetic metal ion, the chemical shifts of the pyridine ring protons are expected to change significantly due to the deshielding effect caused by the donation of electron density to the metal center. Protons closer to the coordination site will experience a more pronounced downfield shift. For paramagnetic complexes, the signals in the NMR spectrum are often broadened, and the chemical shifts can be dramatically altered due to the influence of the unpaired electrons of the metal ion. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound features intense absorption bands in the UV region, primarily due to π→π* transitions within the pyridine ring and the carbonyl groups. Upon coordination to a transition metal ion, new absorption bands often appear in the visible region of the spectrum. These new bands are typically due to d-d transitions within the metal's d-orbitals and/or ligand-to-metal charge transfer (LMCT) transitions. For instance, copper(II) complexes often exhibit broad d-d transition bands in the 500-850 nm range, which are responsible for their characteristic blue or green colors. nih.govresearchgate.net The formation of copper(II) complexes with pyridylalpyridylhydrazine, a related ligand, resulted in a strong absorption peak at 440 nm. uni.edu The position and intensity of these bands provide valuable information about the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). nih.govresearchgate.net

Table 2: Key Spectroscopic Changes Upon Coordination

Spectroscopic Technique Observed Change Interpretation Reference
IR Shift in ν(C=N) of pyridine ring Coordination of pyridine nitrogen researchgate.net
Shift in ν(C=O) of keto/aldehyde Coordination of carbonyl oxygen(s) nih.gov
¹H NMR Downfield shift of pyridine protons Deshielding upon coordination researchgate.net
Signal broadening Interaction with paramagnetic metal center nih.gov
UV-Vis Appearance of new bands in visible region d-d transitions and/or LMCT researchgate.net

Reactivity and Stability of Metal Complexes

Influence of Ligand Steric and Electronic Properties on Coordination Behavior

The coordination behavior of pyridine-containing ligands like this compound is profoundly influenced by both steric and electronic factors. nih.gov Modifications to the pyridine ring or the α-ketoaldehyde fragment can alter the ligand's donor properties and spatial requirements, thereby dictating the geometry, stability, and reactivity of the resulting metal complexes. nih.gov

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring. nih.gov

Electron-Donating Groups (e.g., -NMe₂, -OMe): These groups increase the electron density on the pyridine nitrogen atom, enhancing its σ-donor capacity (basicity). This generally leads to stronger metal-ligand bonds and more stable complexes.

Electron-Withdrawing Groups (e.g., -Cl, -CN): These groups decrease the electron density on the pyridine nitrogen, making it a weaker σ-donor. This can result in weaker coordination. However, EWGs also enhance the π-acceptor ability of the pyridine ring, which can be significant for metals in low oxidation states, leading to stabilization through back-bonding. nih.gov

Studies on iron-pyridinophane complexes have shown a direct correlation between the electronic nature of substituents on the pyridine ring and the redox potential of the iron center. nih.gov A series of complexes with substituents ranging from EDGs to EWGs exhibited a systematic shift in the Fe(III)/Fe(II) redox couple over a range of 152 mV, demonstrating that the electronic properties of the metal center can be precisely controlled without altering the coordination geometry. nih.gov Similarly, modifying the borate (B1201080) group on a sterically demanding anionic pyridine ligand with electron-withdrawing groups significantly increased its redox potential. uni-freiburg.de

Steric Effects: The steric hindrance imposed by substituents on the ligand plays a crucial role in determining the final structure of the metal complex. nih.gov Bulky groups positioned near the coordination sites can limit the number of ligands that can bind to a metal center, influence the coordination geometry, and even prevent the formation of certain structures. For example, in a series of Hg(II) complexes, the steric requirements of different pyridine derivative ligands dictated whether the final structure was a monomer, a dimer, or a coordination polymer. nih.gov Extremely bulky ligands can be used to stabilize unusual coordination numbers, such as two-coordinate metal adducts. researchgate.net The interplay between steric and electronic effects is complex; for instance, while bulky groups might sterically hinder coordination, they can also shield the metal center, enhancing the kinetic stability of the complex.

Stability Constants and Thermodynamic Considerations

The thermodynamic stability of metal complexes formed with this compound in solution is quantified by their stability constants (or formation constants). The stepwise formation of a complex between a metal ion (M) and a ligand (L) can be represented by the following equilibria:

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

The determination of stability constants is often carried out using techniques like potentiometric titration or spectrophotometry. researchgate.net For example, spectrophotometric analysis of the copper(II) complexes of pyridylalpyridylhydrazine, a Schiff's base of 2-pyridylcarboxaldehyde, allowed for the determination of its formation constants. uni.edu The study revealed that the formation constant for the attachment of the second ligand molecule (k₂ = 2.8 x 10⁵) was slightly greater than that for the first (k₁ = 2.4 x 10⁵). uni.edu

The stability of transition metal complexes often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. researchgate.net This trend predicts that copper(II) complexes of this compound are likely to be among the most stable of the first-row transition metals. This enhanced stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which provides additional stabilization for d⁹ ions in non-regular octahedral geometries.

The electronic properties of the ligand have a direct impact on the stability constants. A study on iron(III) pyridinophane complexes found that the metal binding constants (log β) varied by over three orders of magnitude (Δlog β = 3.45) upon changing the substituent on the pyridine ring from electron-donating to electron-withdrawing. nih.gov Generally, more basic ligands (with EDGs) form more stable complexes with hard or borderline metal ions.

Table 3: Formation Constants for a Related Copper(II) System

Complex Log K₁ Log K₂ Log β₂ Method Reference

Mechanistic Biochemical Interactions and Pathways

Molecular Mechanisms of Enzyme Inhibition

There is currently no available scientific literature detailing the molecular mechanisms of enzyme inhibition by 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE for the enzymes listed below.

No studies were identified that investigated the inhibitory effects of this compound on Cyclooxygenase (COX) enzymes. Consequently, there is no information on its molecular binding modes or any potential allosteric effects.

Research on the interaction between this compound and Lipoxygenase (LOX) enzymes is absent from published scientific literature. Therefore, details regarding active site interactions or induced conformational changes are unknown.

There are no available studies that describe the inhibition of Aldose Reductase (AR) by this compound. As such, the detailed interaction modes remain uncharacterized.

No mechanistic insights into the binding and potential inhibition of Xanthine Oxidase (XO) catalysis by this compound have been reported in the scientific literature.

Modulation of Biological Pathways at the Molecular Level

A mechanistic view of the interplay between this compound and inflammatory signaling cascades is not available due to a lack of research in this area.

Role in Metabolic Reactions and Pathways

The α-dicarbonyl structure of this compound suggests its potential involvement in significant biochemical transformations, particularly in reactions with amino acids. Its reactivity is analogous to other α-ketoaldehydes that are known to participate in cellular and food chemistry, such as Strecker degradation.

Participation in Strecker Degradation Reactions

The Strecker degradation is a well-established reaction in which an α-amino acid is converted into an aldehyde with one less carbon atom, along with the formation of an α-aminoketone. brewingforward.com This reaction is a key step in the Maillard reaction, contributing to the formation of various aroma and flavor compounds in food. The reaction is initiated by an α-dicarbonyl compound.

Given its structure as an α-keto aldehyde, this compound is a potential participant in Strecker-type reactions. The generally accepted mechanism for the Strecker degradation initiated by an α-keto acid involves the formation of a Schiff base (imine) between the keto group of the α-dicarbonyl compound and the amino group of an amino acid. nih.govresearchgate.net This is followed by decarboxylation and subsequent hydrolysis of the resulting imine to yield a Strecker aldehyde and an aminoketone. nih.govresearchgate.net

While direct experimental studies on the participation of this compound in Strecker degradation are not extensively documented in publicly available literature, its chemical nature strongly supports this possibility. The reaction would proceed as follows:

Imine Formation: The carbonyl group of this compound reacts with the primary amine of an amino acid to form an imine.

Decarboxylation: The resulting intermediate undergoes decarboxylation, releasing carbon dioxide.

Hydrolysis: The subsequent imine is hydrolyzed to produce the Strecker aldehyde (derived from the amino acid) and an amino ketone derived from this compound.

This reactivity is significant as it suggests a pathway by which this compound can contribute to the chemical transformation of amino acids in various systems.

Interactions with Amino Acids and Formation of Metabolites (Mechanistic)

The dicarbonyl functionality of this compound makes it a reactive species towards nucleophilic groups present in amino acids, such as the α-amino group and the side chains of certain amino acids like lysine (B10760008) and arginine.

Studies on similar α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143), have shown that they react with amino acids to form a variety of products. nih.gov For instance, the reaction of glyoxal with the majority of amino acids can lead to the formation of 1,3-disubstituted imidazoles. colorado.edunih.gov This occurs through the reaction of two molecules of the dicarbonyl compound with the amino acid.

The reaction of this compound with amino acids can be mechanistically inferred from the behavior of these analogous compounds:

Reaction with the α-Amino Group: The primary amino group of an amino acid can attack one of the carbonyl carbons of this compound, initiating a condensation reaction.

Involvement of the Side Chain: The side chains of certain amino acids can also participate in the reaction. For example, the guanidinium (B1211019) group of arginine is known to be highly reactive with α-dicarbonyls like phenylglyoxal. nih.gov Similarly, the ε-amino group of lysine can react.

Formation of Heterocyclic Compounds: The reaction with amino acids can lead to the formation of heterocyclic structures. For example, the reaction of glyoxal with many amino acids yields imidazole (B134444) derivatives. colorado.edu It is plausible that this compound could also form such heterocyclic adducts with amino acids.

The specific metabolites formed would depend on the reacting amino acid and the reaction conditions. For example, the reaction with glycine (B1666218) could potentially lead to the formation of a carboxymethyl-adduct or, through further reactions, a more complex heterocyclic system incorporating the pyridinyl moiety.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of 2-oxo-2-(pyridin-2-yl)acetaldehyde and its derivatives is crucial for its application in research. While traditional methods exist, the focus is shifting towards developing more efficient, selective, and sustainable synthetic pathways.

Current synthetic strategies often involve the oxidation of appropriate precursors or condensation reactions. For instance, the coupling of 2-phenylpyridine (B120327) with substituted aldehydes can be achieved using catalysts like palladium(II) acetate (B1210297). However, these methods can sometimes be limited by factors such as yield, reaction conditions, or the availability of starting materials.

Emerging research is exploring innovative catalytic systems to overcome these limitations. The development of novel synthetic approaches is a key area of future investigation, aiming for higher efficiency and broader substrate scope. One promising avenue is the application of modern synthetic methodologies to pyridine (B92270) chemistry.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

MethodCatalyst/ReagentsKey FeaturesPotential Application for 2-pyridylglyoxal
Grignard Reagent AdditionNone (Grignard Reagent)A transition-metal-free method for producing 2-substituted pyridines from pyridine N-oxides. umich.eduCould be adapted for the introduction of the glyoxal (B1671930) moiety or its precursor.
Copper-Catalyzed Cross-CouplingCopper salts, LigandsEnables the formation of C-N and C=O bonds to prepare α-ketoamides from methyl ketones and pyridin-2-amines. researchgate.netA potential route to synthesize derivatives by modifying the glyoxal group.
Photoredox CatalysisPhotosensitizer, LightOffers mild reaction conditions and high regioselectivity for pyridinyl-aldehyde couplings. Could enhance the efficiency and environmental friendliness of the synthesis.

Advanced Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational methods are being leveraged to elucidate its electronic structure, reactivity, and potential interactions.

Density Functional Theory (DFT) is a cornerstone of this approach, used to investigate molecular geometry, electron distribution, and to calculate properties like the HOMO-LUMO energy gap, which is crucial for understanding chemical reactivity. nih.govnih.govresearchgate.net For example, DFT calculations can help identify the most electrophilic and nucleophilic centers within the molecule, predicting how it will react with other species. nih.govnih.gov

Molecular dynamics (MD) simulations offer another layer of insight, particularly for understanding how the molecule behaves in a condensed phase or interacts with a biological target or a material surface. mdpi.com These simulations can model the adsorption characteristics and bonding mechanisms of pyridine derivatives on metal surfaces, which is relevant for applications in corrosion inhibition and catalysis. mdpi.com

Table 2: Application of Computational Methods to this compound

Computational MethodPredicted Properties / ApplicationsReference for Methodology
Density Functional Theory (DFT)Molecular geometry, electronic structure (HOMO-LUMO gap), reactivity indices (Fukui functions), bond energies. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
Molecular Dynamics (MD)Adsorption modes on surfaces, interaction energies with substrates or solvents, conformational analysis. mdpi.com mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict reactivity and biological activity based on molecular structure.
Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB)Simulation of bonding mechanisms and interaction energies with surfaces for larger systems. mdpi.com mdpi.com

The integration of these computational tools will enable a more rational design of experiments, accelerating the discovery of new applications for this compound.

Exploration of New Ligand Architectures for Coordination Chemistry

The pyridine ring and the dual carbonyl functionality of this compound make it an excellent scaffold for designing novel ligands for coordination chemistry. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the glyoxal group can act as donor sites, allowing the molecule to bind to metal ions. wikipedia.org

Future research will focus on modifying this basic structure to create more complex, polydentate ligands with tailored properties. By chemically transforming the aldehyde or ketone functions, new donor atoms can be introduced, leading to ligands with different coordination numbers, geometries, and electronic properties. This allows for the fine-tuning of the resulting metal complexes for specific applications, such as:

Catalysis: Designing ligands that, when complexed with a metal, create a specific coordination environment to catalyze organic reactions.

Materials Science: Building metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic, magnetic, or porous properties. nih.gov

Sensing: Creating ligands that exhibit a change in optical or electrochemical properties upon binding to a specific metal ion.

The rich coordination chemistry of pyridine-containing ligands is well-established, and extending these principles to new architectures derived from this compound is a promising frontier. nih.govwikipedia.org The ability to create ligands that can act as bidentate, tridentate, or even bridging units offers significant versatility in constructing complex molecular assemblies. nih.govresearchgate.net

Mechanistic Studies of this compound in Complex Biological Systems

The high reactivity of the aldehyde group in this compound suggests it can interact with biological macromolecules. The aldehyde can form covalent bonds with nucleophilic sites on biomolecules such as the amine groups in lysine (B10760008) residues or the thiol groups in cysteine residues of proteins. This reactivity is the basis for its potential biological activities.

Emerging research directions will focus on detailed mechanistic studies to map these interactions within complex biological systems. This involves:

Identifying Molecular Targets: Using proteomics and other techniques to identify the specific proteins or other biomolecules that this compound reacts with inside a cell.

Characterizing Covalent Adducts: Employing mass spectrometry to determine the exact nature of the chemical bond formed between the compound and its biological target.

Investigating Metabolic Pathways: Studying how the compound is metabolized, for instance, through oxidation by enzymes like aldehyde dehydrogenases (ALDH), to understand its fate and potential downstream effects in a biological system.

Understanding these fundamental mechanisms is critical for exploring any potential therapeutic applications or for assessing the compound's toxicological profile.

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The future of research on this compound lies in the close integration of experimental and theoretical methods. This synergistic approach allows for a much deeper and more comprehensive understanding than either method could achieve alone.

A typical integrated workflow would involve:

Design and Synthesis: Synthesizing novel derivatives of this compound based on theoretical predictions. nih.gov

Computational Prediction: Using DFT and other computational tools to predict the structural, electronic, and reactive properties of the newly designed molecules. nih.govnih.gov

Experimental Characterization: Employing a suite of analytical techniques (e.g., NMR, IR, UV-Vis spectroscopy, X-ray crystallography) to experimentally validate the theoretical predictions and fully characterize the synthesized compounds and their metal complexes. researchgate.netnih.govresearchgate.net

Functional Testing: Evaluating the new compounds in specific applications, such as catalysis or biological assays. nih.gov

Iterative Refinement: Using the experimental results to refine the computational models, leading to a feedback loop that accelerates the discovery and optimization process.

This combination of theory and experiment has proven highly effective in materials science and medicinal chemistry and will be instrumental in unlocking the full potential of this compound and its derivatives. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-oxo-2-(pyridin-2-yl)acetaldehyde, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation reactions using pyridine derivatives and glyoxal precursors. For example, palladium(II) acetate and potassium persulfate are effective catalysts for coupling 2-phenylpyridine with substituted aldehydes under mild conditions . Reaction optimization (e.g., temperature, solvent polarity) is critical, as excess aldehyde (1.5 equiv) improves yield by driving the equilibrium toward product formation .
  • Data Consideration : Reported yields range from 47% to 98%, depending on purification methods (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. How can the structural purity of this compound be validated post-synthesis?

  • Methodology : Use X-ray crystallography (via SHELX software for refinement) to confirm molecular geometry . Complementary techniques include NMR (to detect impurities) and high-resolution mass spectrometry (HRMS) for exact mass verification (theoretical [M+H]+ = 163.04 g/mol) .
  • Data Contradictions : Impurities may arise from tautomeric equilibria (keto-enol forms) or hydration products, requiring dynamic NMR or IR spectroscopy to resolve .

Q. What are the stability challenges associated with this compound during storage?

  • Methodology : The compound’s α-ketoaldehyde group is prone to oxidation and condensation. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) to minimize degradation . Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of the pyridinyl group influence the reactivity of this compound in nucleophilic additions?

  • Methodology : The pyridine ring’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon. Kinetic studies (e.g., using stopped-flow UV-Vis) can quantify reaction rates with nucleophiles like hydrazines or thiols. Compare with analogs (e.g., 2-thiopheneglyoxal) to isolate electronic effects .
  • Data Interpretation : Substituent effects on reaction enthalpy (ΔH‡) can be modeled via DFT calculations, correlating with experimental activation energies .

Q. What analytical strategies address discrepancies in quantifying free vs. bound this compound in complex matrices?

  • Methodology : Use derivatization agents (e.g., 2,4-dinitrophenylhydrazine) to trap free aldehyde forms, followed by LC-MS/MS for quantification. Bound forms (e.g., Schiff bases) require hydrolysis (pH 2–3, 60°C) prior to analysis .
  • Data Contradictions : Reversible adducts (e.g., with amines) may underestimate free aldehyde levels, necessitating equilibrium-adjusted calibration curves .

Q. What are the mechanistic implications of this compound in DNA damage studies?

  • Methodology : Assess genotoxicity via comet assays or γH2AX foci staining in cell lines exposed to the compound. Compare with acetaldehyde (a known carcinogen) to evaluate pyridinyl-specific effects .
  • Experimental Design : Use FACS-based viability assays (methylcellulose medium) to quantify dose-dependent cytotoxicity and repair kinetics (e.g., homologous recombination efficiency) .

Key Considerations for Future Research

  • Synthetic Optimization : Explore photoredox catalysis to enhance regioselectivity in pyridinyl-aldehyde couplings.
  • Toxicological Profiling : Investigate metabolic pathways (e.g., ALDH-mediated oxidation) to assess carcinogenic potential .
  • Computational Modeling : Develop QSAR models to predict reactivity and toxicity across α-ketoaldehyde analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE
Reactant of Route 2
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.